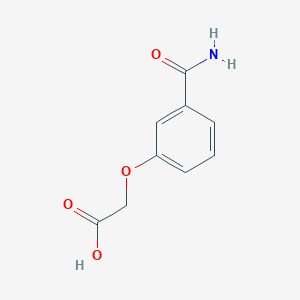
2-(3-Carbamoylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Carbamoylphenoxy)acetic acid, also known as fenamic acid derivative 10, is a chemical compound that belongs to the class of carboxylic acids. It has a molecular weight of 195.17 . The IUPAC name for this compound is [3-(aminocarbonyl)phenoxy]acetic acid .
Molecular Structure Analysis
The InChI code for 2-(3-Carbamoylphenoxy)acetic acid is1S/C9H9NO4/c10-9(13)6-2-1-3-7(4-6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) . This indicates the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
1. Fluorescence Chemosensor for Detection of Metal Ions
A study by Gui et al. (2015) demonstrates the application of a fluorescence turn-on chemosensor, specifically for detecting aluminum ions (Al³⁺) in living cells. The chemosensor, which incorporates a structure related to 2-(3-Carbamoylphenoxy)acetic acid, exhibits high selectivity and sensitivity due to the aggregation-induced-emission (AIE) effect. This development is significant for bioimaging and real-time monitoring of Al³⁺ in complex biological systems (Gui et al., 2015).
2. Antimicrobial Agents
Noolvi et al. (2016) synthesized novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated them for antimicrobial activities. These derivatives showed significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Noolvi et al., 2016).
3. Anti-Mycobacterial Agents
Yar et al. (2006) and Shaharyar et al. (2006) conducted studies on the anti-mycobacterial properties of phenoxy acetic acid derivatives. They found that these compounds were effective against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Yar et al., 2006; Shaharyar et al., 2006).
4. Structural and Spectroscopic Studies
Turza et al. (2020) investigated the crystal structure and spectroscopic properties of sodium (2-carbamoylphenoxy) acetate salt. Their research contributes to understanding the molecular and structural aspects of such compounds, potentially useful in various scientific applications (Turza et al., 2020).
5. Synthesis of Organic Dyes
Naik et al. (2017) reported the synthesis and performance of organic dyes with a structure involving 2-(thiophen-2-yl) acrylonitrile scaffold, related to 2-(3-Carbamoylphenoxy)acetic acid. These dyes were used in dye-sensitized solar cells (DSSCs), demonstrating the potential of such compounds in renewable energy applications (Naik et al., 2017).
6. Photoaffinity Labeling
Hatanaka et al. (1989) synthesized derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid for use in photoaffinity labeling. This application is crucial in biological research for studying protein interactions and functions (Hatanaka et al., 1989).
Eigenschaften
IUPAC Name |
2-(3-carbamoylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-9(13)6-2-1-3-7(4-6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZLMOYGKHSTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carbamoylphenoxy)acetic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

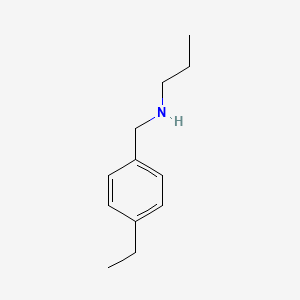
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/no-structure.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424073.png)
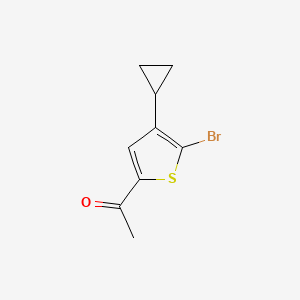
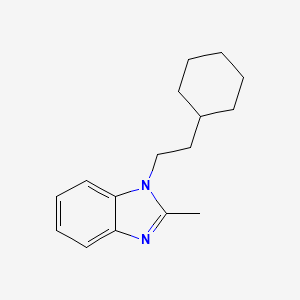
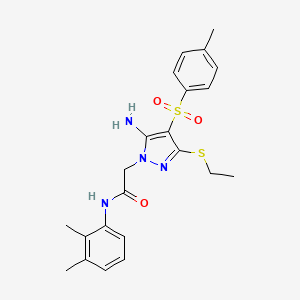
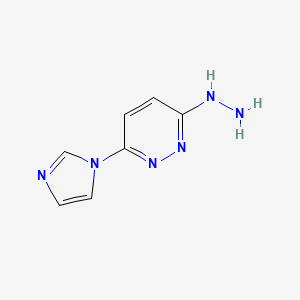

![1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2424080.png)
![ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate](/img/structure/B2424082.png)
![N-(4-fluorobenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2424083.png)
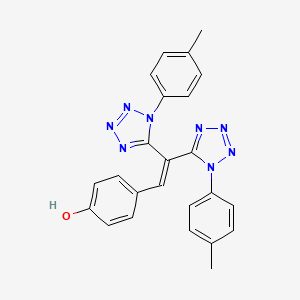
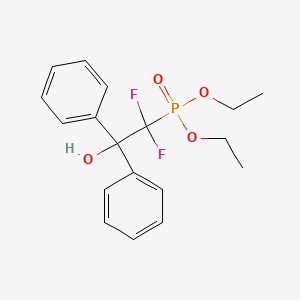
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2424091.png)